molecular formula C19H29NO4 B1199423 Ankorine CAS No. 13849-54-2

Ankorine

Cat. No. B1199423
CAS RN: 13849-54-2
M. Wt: 335.4 g/mol
InChI Key: UYQRWUWLBSTWCM-XEZPLFJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ankorine is a pyridoisoquinoline that is 1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline which is substituted at positions 2, 3, and 8 by 2-hydroxyethyl, ethyl, and hydroxy groups, respectively, and by methoxy groups at positions 9 and 10 (the 2R,3R,11bS stereoisomer). It is a benzo[a]quinolizidine alkaloid isolated from the Indian medicinal plant Alangium lamarckii. It has a role as a plant metabolite. It is a member of isoquinolines, a member of phenols, a tertiary amino compound, an aromatic ether, a primary alcohol, an isoquinoline alkaloid and a pyridoisoquinoline.

Scientific Research Applications

Chemical Properties and Isolation

Ankorine is a phenolic alkaloid isolated from the leaves of Alangium lamarckii Thwaites. It has a molecular formula of C19H29O4N and contains two OCH3 groups, a phenolic OH group, and possibly one furan ring (Dasgupta, 1965).

Synthesis and Structural Elucidation

The first total synthesis of Ankorine, in its racemic modification, was achieved through a series of condensations and intermediate steps, elucidating its structure and relative stereochemistry (Fujii, Yoshifuji, & Yamada, 1980). A formal chiral synthesis was also completed, contributing to the understanding of Ankorine's enantiomers (Fujii et al., 1986).

Role in Traditional Medicine

Ankorine is one of the biologically active phytochemicals found in Alangium salviifolium, a plant used traditionally for various ailments. This plant shows potential efficacy against conditions such as hypertension, diabetes, epilepsy, and cancer (Panara et al., 2016).

Ethical Considerations in Research

While not directly about Ankorine, it's important to acknowledge the ethical considerations in scientific research using natural compounds. Studies involving animals, such as those determining the effects of compounds like Ankorine, must adhere to principles of humane experimental technique. This includes the refinement of experiments to minimize animal distress (Jirkof, 2022) and ethical considerations in research methodologies (Sloman, Bouyoucos, Brooks, & Sneddon, 2019).

properties

CAS RN

13849-54-2

Product Name

Ankorine

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

(2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-8-ol

InChI

InChI=1S/C19H29NO4/c1-4-12-11-20-7-5-14-15(16(20)9-13(12)6-8-21)10-17(23-2)19(24-3)18(14)22/h10,12-13,16,21-22H,4-9,11H2,1-3H3/t12-,13-,16-/m0/s1

InChI Key

UYQRWUWLBSTWCM-XEZPLFJOSA-N

Isomeric SMILES

CC[C@H]1CN2CCC3=C(C(=C(C=C3[C@@H]2C[C@@H]1CCO)OC)OC)O

SMILES

CCC1CN2CCC3=C(C(=C(C=C3C2CC1CCO)OC)OC)O

Canonical SMILES

CCC1CN2CCC3=C(C(=C(C=C3C2CC1CCO)OC)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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